molecular formula C10H9NO2 B555151 Methyl indole-3-carboxylate CAS No. 942-24-5

Methyl indole-3-carboxylate

Cat. No.: B555151
CAS No.: 942-24-5
M. Wt: 175.18 g/mol
InChI Key: QXAUTQFAWKKNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl indole-3-carboxylate, also known as 3-methoxycarbonylindole or 3-carbomethoxyindole, is a derivative of indole. Indole is a significant heterocyclic system found in many natural products and drugs. This compound has been extracted from marine Streptomyces species and is known for its unique crystal structure, which includes intermolecular hydrogen bonds .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned palladium-catalyzed reactions. These methods are optimized for high yield and purity, making them suitable for commercial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to its aromatic nature.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation and reduction reactions yield various oxidized and reduced derivatives of this compound.
  • Substitution reactions can produce dibromo derivatives and other substituted products.

Mechanism of Action

Target of Action

Methyl indole-3-carboxylate (MIC) is a versatile compound that interacts with several targets. It has been identified as an inhibitor of nitric oxide synthase (nNOS), protein kinase c alpha (PKCα), and the C-terminal domain of RNA polymerase II . It also inhibits the kinase insert domain receptor (KDR) and acts as an organocatalyst for the anti-Mannich reaction . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and enzymatic reactions.

Mode of Action

MIC’s interaction with its targets leads to a range of biochemical changes. For instance, as an inhibitor of nNOS, it can potentially reduce the production of nitric oxide, a molecule involved in many physiological and pathological processes . As a PKCα inhibitor, MIC may affect cell proliferation and differentiation . The exact mode of action for each target is complex and may vary depending on the specific biological context.

Biochemical Pathways

MIC is a derivative of indole, a heterocyclic compound produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole and its derivatives, including MIC, can influence various biochemical pathways. They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Pharmacokinetics

Indole derivatives are known to be metabolized by the gut microbiota and can circulate in the plasma, suggesting that they may have good bioavailability .

Result of Action

The molecular and cellular effects of MIC’s action depend on its specific targets and the biological context. For example, by inhibiting nNOS, MIC could potentially modulate nitric oxide levels, affecting processes such as vasodilation, neurotransmission, and immune response . By inhibiting PKCα, it could influence cell proliferation and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MIC. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives, including MIC . Changes in the composition of the gut microbiota could therefore potentially affect the production and action of MIC. Additionally, factors such as pH and temperature could influence the stability and activity of MIC.

Scientific Research Applications

Pharmaceutical Development

Methyl indole-3-carboxylate serves as a key intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its role enhances drug efficacy and specificity, making it a valuable compound in medicinal chemistry. For instance, derivatives of this compound have been employed in the development of drugs aimed at treating conditions such as depression and anxiety disorders.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives synthesized from this compound exhibit promising activity against serotonin receptors, which are critical targets in antidepressant drug development. The regioselective dibromination of this compound has been reported to yield compounds that can be further modified to enhance their pharmacological properties .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals , contributing to pest control and plant growth regulation. Its effectiveness in improving crop yields has been documented, making it an important component in sustainable agricultural practices.

Application Example: Herbicidal Activity

Recent studies have explored the herbicidal activity of derivatives based on this compound, showing that these compounds can act as auxin receptor antagonists. This action disrupts plant growth processes in weeds while minimizing harm to crops .

Biochemical Research

This compound is frequently used in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological systems aids researchers in understanding complex biochemical processes.

Research Findings

In one study, this compound was employed to investigate its effects on gut microbiota-derived metabolites, demonstrating its influence on intestinal immune responses and mucosal integrity in animal models . This underscores its potential as a therapeutic agent in gut health.

Material Science

The compound is also incorporated into the development of novel polymers and materials . Its unique chemical properties contribute to advancements in coatings and adhesives, enhancing their performance characteristics.

Innovation in Coatings

Research has indicated that incorporating this compound into polymer matrices can improve adhesion properties and thermal stability, leading to more durable materials for industrial applications.

Flavor and Fragrance Industry

This compound possesses distinct aromatic properties that make it valuable in the flavor and fragrance industry . It is used as a natural alternative to synthetic compounds, contributing to the formulation of various flavors and fragrances.

Market Trends

The increasing demand for natural ingredients in food products has led to a rise in the use of this compound as a flavoring agent, reflecting broader trends towards sustainability and health-conscious consumer choices.

Summary Table of Applications

Application AreaDescriptionNotable Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersAntidepressant derivatives show activity against serotonin receptors
Agricultural ChemicalsFormulation of agrochemicals for pest control and growth regulationHerbicidal activity as auxin receptor antagonists
Biochemical ResearchStudies on enzyme inhibition and metabolic pathwaysEffects on gut microbiota-derived metabolites
Material ScienceDevelopment of polymers with enhanced propertiesImproved adhesion and thermal stability in coatings
Flavor and FragranceUsed as a natural flavoring agentIncreasing demand for natural ingredients

Comparison with Similar Compounds

Methyl indole-3-carboxylate can be compared with other indole derivatives:

    Indole-3-acetic Acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric Acid: Used as a rooting hormone in plant propagation.

Uniqueness:

Biological Activity

Methyl indole-3-carboxylate (MIC) is a derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a detailed overview of the biological activity of MIC, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C10H9NO2C_{10}H_{9}NO_{2} and a molecular weight of 175.19 g/mol. The compound features an indole ring substituted with a carboxylate group and a methyl group, contributing to its unique properties and biological activities.

1. Modulation of Immune Responses:
Research indicates that indole derivatives, including MIC, can influence immune responses through the aryl hydrocarbon receptor (AhR) signaling pathway. This modulation is crucial for maintaining mucosal integrity and reducing inflammation. For example, indole-3-carboxylate has been shown to enhance tight junction protein expression and decrease pro-inflammatory cytokines in vitro .

2. Anti-inflammatory Effects:
Indole compounds have been associated with anti-inflammatory properties. In studies involving broiler chickens infected with Eimeria maxima, dietary supplementation with indole-3-carboxylate improved intestinal immune responses and barrier integrity, suggesting potential applications in animal health .

3. Anticancer Potential:
this compound is also being investigated for its anticancer properties. It has been linked to the inhibition of NF-κB activity, a transcription factor involved in cancer progression. The compound acts as an agonist for AhR, which is known to play a role in cancer cell proliferation and survival .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
Immune ModulationEnhances expression of tight junction proteins; reduces pro-inflammatory cytokines ,
Anti-inflammatoryImproves intestinal barrier integrity in infected animals
Anticancer ActivityInhibits NF-κB activity; acts as an AhR agonist
Plant Growth RegulationIndole derivatives exhibit plant growth-regulating properties

Case Studies

Case Study 1: Dietary Supplementation in Poultry
A study demonstrated that dietary supplementation with indole-3-carboxylate significantly improved the health of broiler chickens challenged with Eimeria maxima. The treated group showed enhanced immune responses and better growth performance compared to controls, indicating the potential use of MIC as a feed additive in poultry farming .

Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that MIC exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate AhR signaling pathways was highlighted as a key mechanism underlying its anticancer effects .

Properties

IUPAC Name

methyl 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAUTQFAWKKNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343334
Record name Methyl indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-24-5
Record name Methyl indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Indole-3-carboxylic acid (757 mg, 4.7 mmol, 1.0 eq.) was partially dissolved in a mixture of ether, ethyl acetate and methanol. While stirring, a solution of diazomethane in ether was added until a yellow color persisted. The solvent was removed in vacuo and the remaining white solid was passed through a silica gel column, eluting with dichloromethane to give the title A compound (819 mg), m.p. 147°-149° C.
Quantity
757 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl indole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl indole-3-carboxylate
Reactant of Route 4
Methyl indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.